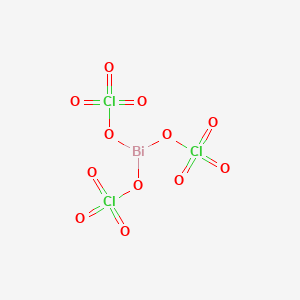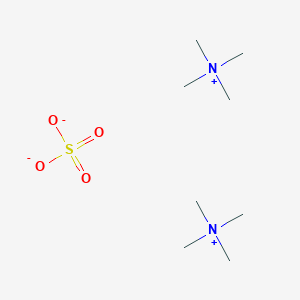
Tetramethylammoniumsulfat
Übersicht
Beschreibung
Tetramethylammonium sulfate is a quaternary ammonium salt with the chemical formula [(CH₃)₄N]₂SO₄. It is composed of two tetramethylammonium cations and one sulfate anion. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed in the purification of proteins and nucleic acids due to its ability to precipitate these biomolecules.
Medicine: It is used in the formulation of certain pharmaceuticals and as a reagent in diagnostic assays.
Industry: It serves as an ion-pairing reagent in chromatography, enhancing the separation of complex mixtures
Wirkmechanismus
Target of Action
Tetramethylammonium sulfate is a quaternary ammonium cation, consisting of four methyl groups attached to a central nitrogen atom . The primary target of tetramethylammonium is the UDP-glucose 4-epimerase , a key enzyme involved in carbohydrate metabolism.
Mode of Action
It is known that tetramethylammonium can interact with nicotinic and muscarinic acetylcholine receptors, initially stimulating and then blocking neurotransmission in sympathetic and parasympathetic ganglia . It also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Result of Action
Its interaction with acetylcholine receptors suggests it may influence neurotransmission, potentially affecting functions such as muscle contraction, heart rate, and glandular secretion .
Biochemische Analyse
Cellular Effects
The effects of Tetramethylammonium sulfate on various types of cells and cellular processes are not well studied. It is known that tetramethylammonium, a related compound, can stimulate and then block neurotransmission in sympathetic and parasympathetic ganglia, with depolarization .
Molecular Mechanism
It is known that tetramethylammonium, a related compound, acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Dosage Effects in Animal Models
The effects of Tetramethylammonium sulfate at different dosages in animal models are not well studied. It is known that tetramethylammonium hydroxide, a related compound, can cause significant systemic toxicity in mice when exposed to high concentrations .
Transport and Distribution
The transport and distribution of Tetramethylammonium sulfate within cells and tissues are not well studied. It is known that tetramethylammonium, a related compound, is rapidly distributed to all parts of the body, with the highest concentrations being in the kidney and liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylammonium sulfate can be synthesized through the reaction of tetramethylammonium hydroxide with sulfuric acid. The reaction proceeds as follows: [ 2 (CH₃)₄NOH + H₂SO₄ \rightarrow [(CH₃)₄N]₂SO₄ + 2 H₂O ] This reaction typically occurs under controlled conditions to ensure the complete neutralization of the hydroxide by the acid .
Industrial Production Methods: In industrial settings, tetramethylammonium sulfate is produced by reacting tetramethylammonium chloride with sodium sulfate. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization: [ 2 (CH₃)₄NCl + Na₂SO₄ \rightarrow [(CH₃)₄N]₂SO₄ + 2 NaCl ] This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylammonium sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetramethylammonium ion acts as a leaving group.
Oxidation and Reduction Reactions: Although less common, it can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reaction conditions typically involve an aqueous or organic solvent.
Redox Reactions: These reactions may require strong oxidizing or reducing agents and are usually conducted under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution, the product would be the corresponding substituted compound .
Vergleich Mit ähnlichen Verbindungen
- Tetramethylammonium chloride
- Tetramethylammonium hydroxide
- Tetrabutylammonium sulfate
- Tetraethylammonium sulfate
Comparison: Tetramethylammonium sulfate is unique due to its sulfate anion, which imparts distinct solubility and reactivity properties compared to its chloride and hydroxide counterparts. Tetrabutylammonium sulfate and tetraethylammonium sulfate, on the other hand, have larger alkyl groups, which affect their solubility and phase-transfer capabilities .
Eigenschaften
CAS-Nummer |
14190-16-0 |
|---|---|
Molekularformel |
C4H12NO4S- |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
tetramethylazanium;sulfate |
InChI |
InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI-Schlüssel |
DWTYPCUOWWOADE-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
C[N+](C)(C)C.[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
14190-16-0 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
51-92-3 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of tetramethylammonium sulfate and how does its structure influence its phase transitions?
A1: Tetramethylammonium sulfate [(N(CH3)4)2SO4] exhibits a fascinating structural complexity as revealed through X-ray diffraction studies. At low temperatures (223 K), it crystallizes in the P42/nmc space group with well-defined, ordered sulfate and tetramethylammonium tetrahedra [1]. Upon heating to room temperature (293 K), the compound undergoes a phase transition to the P4/nbm space group. This transition is marked by the onset of orientational disorder in half of the sulfate groups while the tetramethylammonium units remain ordered [1]. A second phase transition occurs at a higher temperature (473 K) resulting in a cubic face-centered structure. This high-temperature phase is believed to be characterized by freely rotating tetrahedra, indicating significant thermal motion [1]. These phase transitions and the accompanying structural changes highlight the impact of temperature on the molecular arrangement and dynamics within tetramethylammonium sulfate.
Q2: Can tetramethylammonium sulfate be used to extract specific anions from solutions?
A2: Yes, recent research has explored the use of modified calix[4]pyrrole molecules, specifically those bearing two additional pyrrole groups, as potent anion receptors [2]. These modified molecules, referred to as bipyrrole-strapped calix[4]pyrroles, demonstrate a remarkable increase in their affinity for various anions, including the sulfate anion, compared to the unmodified calix[4]pyrrole [2]. Significantly, these receptors are capable of extracting the hydrophilic sulfate anion from aqueous solutions into chloroform, a property not effectively exhibited by the unmodified calix[4]pyrrole [2]. This selectivity for sulfate anions presents intriguing possibilities for the application of these receptors in separation science and anion recognition.
Q3: Are there any notable applications of tetramethylammonium sulfate in electrochemical energy storage?
A3: Yes, tetramethylammonium sulfate hydrate has been investigated as a potential electrolyte additive in aqueous zinc-ion batteries [3]. While specific details about its performance are limited in the available abstract, the research suggests its potential in improving the electrochemical performance of these batteries, particularly in mitigating dendrite formation on zinc anodes [3]. This application underscores the growing interest in exploring the use of tetramethylammonium sulfate and its derivatives in advanced energy storage technologies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


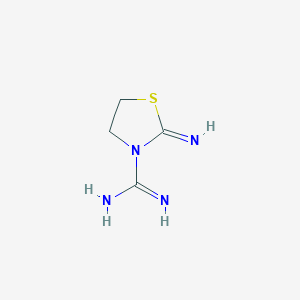
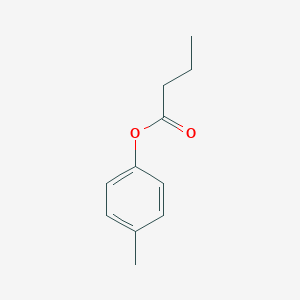
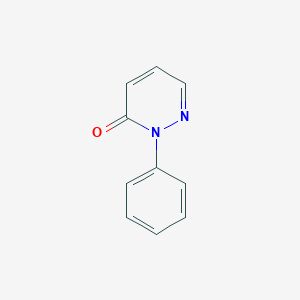
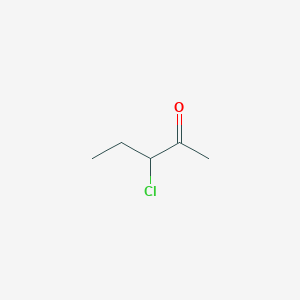
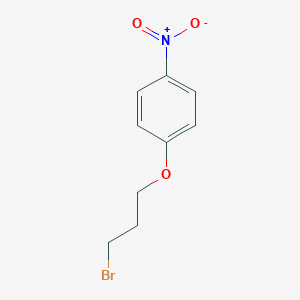
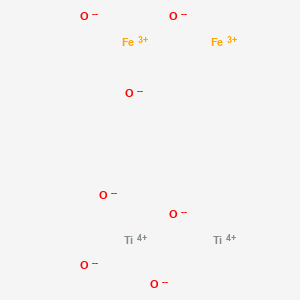
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
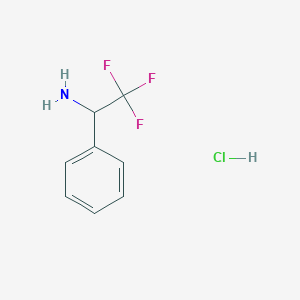
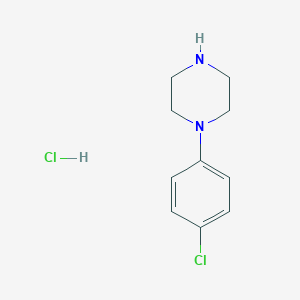
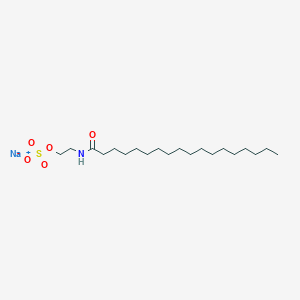
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
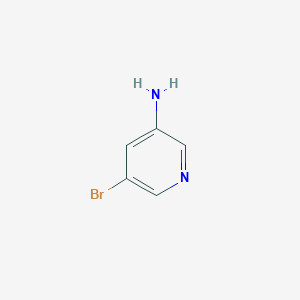
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
